molecular formula C19H15BrClN3O4S B5290850 5-bromo-N-(4-{N-[(4-chlorophenyl)sulfonyl]ethanehydrazonoyl}phenyl)-2-furamide

5-bromo-N-(4-{N-[(4-chlorophenyl)sulfonyl]ethanehydrazonoyl}phenyl)-2-furamide

Cat. No.: B5290850
M. Wt: 496.8 g/mol
InChI Key: WDIPZURYUNXOJN-FMCGGJTJSA-N
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Description

5-bromo-N-(4-{N-[(4-chlorophenyl)sulfonyl]ethanehydrazonoyl}phenyl)-2-furamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound is also known as BAY 43-9006 or sorafenib, which is a kinase inhibitor that has been approved for the treatment of advanced renal cell carcinoma and hepatocellular carcinoma.

Mechanism of Action

The mechanism of action of 5-bromo-N-(4-{N-[(4-chlorophenyl)sulfonyl]ethanehydrazonoyl}phenyl)-2-furamide involves the inhibition of various kinases, including RAF kinase, VEGFR, and PDGFR. By inhibiting these kinases, this compound disrupts the signaling pathways that are involved in cancer cell proliferation and survival. Additionally, this compound has been found to induce apoptosis in cancer cells, further contributing to its anti-tumor activity.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects. This compound has been found to inhibit the activity of various kinases, which can lead to the disruption of signaling pathways that are involved in cancer cell proliferation and survival. Additionally, this compound has been shown to induce apoptosis in cancer cells, further contributing to its anti-tumor activity.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 5-bromo-N-(4-{N-[(4-chlorophenyl)sulfonyl]ethanehydrazonoyl}phenyl)-2-furamide in lab experiments is its potential anti-tumor activity, which makes it a promising candidate for the treatment of cancer. Additionally, this compound has been extensively studied, and its mechanism of action is well understood. However, one of the limitations of using this compound in lab experiments is its potential toxicity, which can limit its use in certain applications.

Future Directions

There are several future directions for the study of 5-bromo-N-(4-{N-[(4-chlorophenyl)sulfonyl]ethanehydrazonoyl}phenyl)-2-furamide. One area of research is the development of new derivatives of this compound that exhibit improved anti-tumor activity and reduced toxicity. Additionally, further studies are needed to understand the mechanism of action of this compound in greater detail, which could lead to the development of new therapeutic strategies for the treatment of cancer. Finally, studies are needed to investigate the potential applications of this compound in other areas of scientific research, such as cardiovascular disease and inflammation.

Synthesis Methods

The synthesis of 5-bromo-N-(4-{N-[(4-chlorophenyl)sulfonyl]ethanehydrazonoyl}phenyl)-2-furamide involves the reaction of 4-(4-Aminophenoxy)-N-methylpicolinamide with 4-chlorobenzenesulfonyl chloride in the presence of triethylamine and dichloromethane. The resulting product is then reacted with 5-bromo-2-furoic acid in the presence of N,N'-dicyclohexylcarbodiimide and 4-dimethylaminopyridine to obtain the final product.

Scientific Research Applications

5-bromo-N-(4-{N-[(4-chlorophenyl)sulfonyl]ethanehydrazonoyl}phenyl)-2-furamide has been extensively studied for its potential applications in various areas of scientific research. This compound has been found to exhibit anti-tumor, anti-angiogenic, and anti-proliferative activities, making it a promising candidate for the treatment of cancer. Additionally, this compound has been shown to inhibit the activity of various kinases, including RAF kinase, VEGFR, and PDGFR, which are involved in cancer cell proliferation and survival.

Properties

IUPAC Name

5-bromo-N-[4-[(Z)-N-[(4-chlorophenyl)sulfonylamino]-C-methylcarbonimidoyl]phenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15BrClN3O4S/c1-12(23-24-29(26,27)16-8-4-14(21)5-9-16)13-2-6-15(7-3-13)22-19(25)17-10-11-18(20)28-17/h2-11,24H,1H3,(H,22,25)/b23-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDIPZURYUNXOJN-FMCGGJTJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNS(=O)(=O)C1=CC=C(C=C1)Cl)C2=CC=C(C=C2)NC(=O)C3=CC=C(O3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N/NS(=O)(=O)C1=CC=C(C=C1)Cl)/C2=CC=C(C=C2)NC(=O)C3=CC=C(O3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15BrClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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